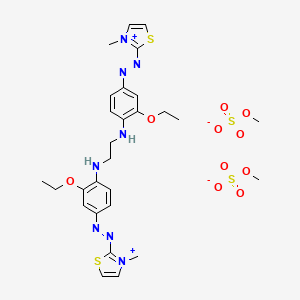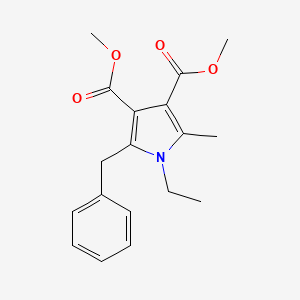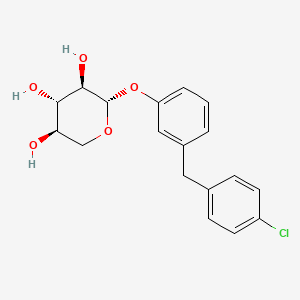
beta-D-Xylopyranoside, 3-((4-chlorophenyl)methyl)phenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-Xylopyranoside, 3-((4-chlorophenyl)methyl)phenyl: is a compound that belongs to the class of beta-D-xylopyranosides. These compounds are derivatives of D-xylose, a sugar that is a major constituent of hemicelluloses, which are the second most abundant polysaccharides in nature after cellulose . The beta-D-xylopyranose motif is widely distributed in the plant kingdom and has significant biological functions .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of beta-D-xylopyranosides generally involves the glycosylation of D-xylose with various aglycone moieties. The synthetic routes can be categorized based on the nature of the glycosidic linkage and the aglycone moiety. Chemical and enzymatic pathways are commonly employed .
Industrial Production Methods: Industrial production methods for beta-D-xylopyranosides typically involve large-scale glycosylation reactions using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pH are crucial for the efficiency of the process .
化学反应分析
Types of Reactions: Beta-D-Xylopyranoside, 3-((4-chlorophenyl)methyl)phenyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
科学研究应用
Chemistry: In chemistry, beta-D-xylopyranosides are used as building blocks for the synthesis of more complex molecules. They are also used as intermediates in various organic synthesis reactions .
Biology: In biology, these compounds are used to study the structure and function of glycosaminoglycans, which are important components of the extracellular matrix .
Industry: In industry, these compounds are used as surfactants and as activators in the biosynthesis of glycosaminoglycans .
作用机制
The mechanism of action of beta-D-xylopyranoside, 3-((4-chlorophenyl)methyl)phenyl involves its interaction with specific molecular targets and pathways. These compounds can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The specific molecular targets and pathways involved depend on the particular application of the compound .
相似化合物的比较
4-Methylumbelliferyl-beta-D-xylopyranoside: This compound is used as a substrate for beta-xylosidase.
Beta-D-xylopyranoside, 4-chlorophenyl: This compound has similar chemical properties and applications.
Uniqueness: Beta-D-Xylopyranoside, 3-((4-chlorophenyl)methyl)phenyl is unique due to its specific structure, which includes a 4-chlorophenyl group. This structural feature may confer unique chemical and biological properties, making it distinct from other beta-D-xylopyranosides .
属性
CAS 编号 |
147029-83-2 |
|---|---|
分子式 |
C18H19ClO5 |
分子量 |
350.8 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R)-2-[3-[(4-chlorophenyl)methyl]phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H19ClO5/c19-13-6-4-11(5-7-13)8-12-2-1-3-14(9-12)24-18-17(22)16(21)15(20)10-23-18/h1-7,9,15-18,20-22H,8,10H2/t15-,16+,17-,18+/m1/s1 |
InChI 键 |
QDQWNOCTKSHKSP-XDNAFOTISA-N |
手性 SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC(=C2)CC3=CC=C(C=C3)Cl)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)OC2=CC=CC(=C2)CC3=CC=C(C=C3)Cl)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


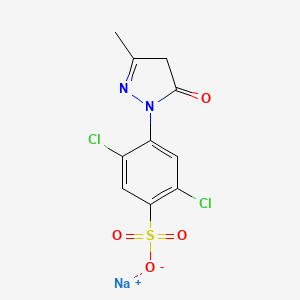
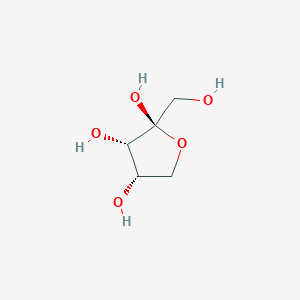

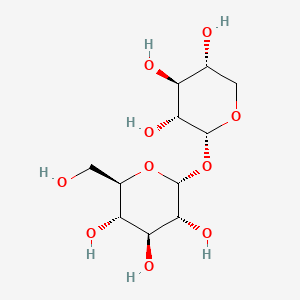
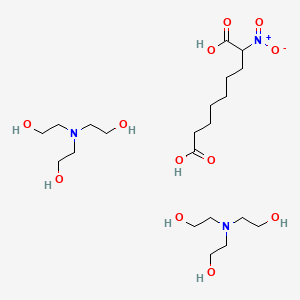
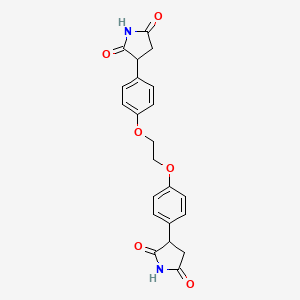

![Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate](/img/structure/B12697878.png)

